molecular formula C19H16F3N3O2 B2996399 2-[(2-ethylquinazolin-4-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1116017-26-5

2-[(2-ethylquinazolin-4-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2996399
CAS No.: 1116017-26-5
M. Wt: 375.351
InChI Key: YUROXHAJCINBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-ethylquinazolin-4-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide (CAS 1116017-26-5) is an organic compound with the molecular formula C19H16F3N3O2 and a molecular weight of 375.34 g/mol . This chemical features a quinazoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in numerous pharmacologically active agents . The compound is characterized by specific physicochemical properties, including a predicted boiling point of 491.3±45.0 °C and a density of 1.351±0.06 g/cm³ at 20 °C and 760 Torr . Its structure, which can be represented by the SMILES string "C(NC1=CC=CC=C1C(F)(F)F)(=O)COC1=C2C(=NC(CC)=N1)C=CC=C2", combines a 2-ethylquinazoline moiety linked via an ether oxygen to an acetamide group that is substituted with a 2-(trifluoromethyl)phenyl ring . Quinazoline derivatives are a significant area of investigation in chemical and pharmaceutical research, with ongoing efforts to develop efficient and environmentally friendly synthetic routes for these structures . Researchers can utilize this compound as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard in exploratory biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(2-ethylquinazolin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c1-2-16-23-14-9-5-3-7-12(14)18(25-16)27-11-17(26)24-15-10-6-4-8-13(15)19(20,21)22/h3-10H,2,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUROXHAJCINBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2-ethylquinazolin-4-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the quinazoline core: This step involves the cyclization of appropriate precursors to form the quinazoline ring system.

    Introduction of the ethyl group: The ethyl group is introduced at the 2-position of the quinazoline ring through alkylation reactions.

    Attachment of the acetamide moiety: The acetamide group is introduced by reacting the quinazoline derivative with an appropriate acylating agent.

    Incorporation of the trifluoromethylphenyl group:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-[(2-ethylquinazolin-4-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(2-ethylquinazolin-4-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Linker/Substituent Molecular Weight Key Properties/Activity Reference
2-[(2-Ethylquinazolin-4-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide (Target) Quinazoline Oxy (-O-), Ethyl, -CF₃ ~423.4* Hypothesized enhanced lipophilicity -
2-{[3-(4-Methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide Quinazolinone Sulfanyl (-S-), Methoxyphenyl, -CF₃ 489.43 Higher molecular weight; potential solubility differences vs. O-linked analogs
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolinone Ethylamino, Phenyl 325.36 Moderate anti-inflammatory activity (comparable to diclofenac)
N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 9) Quinazolinone Thio (-S-), Sulfamoylphenyl, Ethylphenyl ~507.5 High yield (68%); moderate melting point (170.5°C)
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide Quinazolinone Methoxyphenoxy, Methylphenyl 415.44 Lower lipophilicity vs. -CF₃ derivatives

*Estimated based on structural analogs.

Key Findings from Structural Comparisons

(a) Linker Effects (Oxy vs. Sulfanyl)

  • Sulfanyl-linked analogs (e.g., ) exhibit higher molecular weights (~489–507 g/mol) and altered solubility profiles due to sulfur’s hydrophobicity.

(b) Substituent Effects

  • Ethyl vs. Phenyl : Ethyl substituents (as in the target) balance steric bulk and lipophilicity, whereas phenyl groups (e.g., ) may improve π-π stacking interactions with biological targets.

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC to isolate intermediates.
  • Optimize temperature (e.g., 80–100°C for etherification) and solvent polarity to minimize side products .

Basic: How can researchers confirm the molecular structure of the synthesized compound?

Methodological Answer :
Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify the presence of the quinazolinone aromatic protons (δ 7.5–8.5 ppm), trifluoromethyl group (δ ~120 ppm in ¹³C), and ethyl group (δ 1.2–1.4 ppm for CH₃) .
    • 2D NMR (HSQC, HMBC) : Confirm connectivity between the quinazolinone oxygen and acetamide chain .
  • Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation pattern .
  • X-ray Crystallography : Resolve crystal structures to confirm stereoelectronic effects of the trifluoromethyl group .

Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in anticancer assays)?

Methodological Answer :
Contradictions may arise from assay-specific variables:

Assay Conditions :

  • Compare cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO tolerance ≤0.1%) .
  • Standardize protocols using guidelines like CLSI M07 for antimicrobial assays .

Structure-Activity Relationship (SAR) Analysis :

  • Test analogs with modified substituents (e.g., replacing trifluoromethyl with cyano groups) to isolate key pharmacophores .

Mechanistic Studies :

  • Use computational docking (e.g., AutoDock Vina) to evaluate binding affinity variations across protein targets (e.g., EGFR vs. PARP) .

Example : A 10-fold IC₅₀ difference between kinase assays may stem from ATP concentration variations (1 mM vs. 100 µM) .

Advanced: What computational strategies optimize reaction pathways for derivative synthesis?

Methodological Answer :
Adopt a hybrid computational-experimental workflow:

Reaction Path Search :

  • Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and identify low-energy pathways for quinazolinone functionalization .

Machine Learning (ML) :

  • Train models on PubChem data to predict solvent/reagent combinations (e.g., DMF vs. THF for nucleophilic substitutions) .

Experimental Validation :

  • Screen top computational predictions in parallel microreactors to assess yield and purity .

Case Study : ML-guided optimization reduced reaction steps for a related acetamide derivative from 5 to 3 steps, improving yield by 22% .

Basic: What functional groups are critical for the compound’s bioactivity?

Methodological Answer :
Key pharmacophores include:

Quinazolinone Core : Essential for intercalation with DNA or enzyme active sites (e.g., topoisomerase inhibition) .

Trifluoromethyl Group : Enhances lipophilicity (logP ↑) and metabolic stability via steric shielding .

Acetamide Linker : Facilitates hydrogen bonding with target residues (e.g., kinase hinge regions) .

Q. Supporting Data :

Functional GroupRole in BioactivityExample Modification Impact
Quinazolinone C=OHydrogen bond acceptorReplacement with CH₂ reduces IC₅₀
Oxyether BridgeConformational flexibilityRigid analogs show lower solubility
TrifluoromethylElectron-withdrawing effectCyano substitution alters potency

Advanced: How can pharmacokinetic properties (e.g., oral bioavailability) be improved?

Methodological Answer :
Strategies to enhance ADME profiles:

LogP Optimization :

  • Introduce polar groups (e.g., hydroxyls) to balance hydrophobicity (ideal logP = 2–3) .

Prodrug Design :

  • Mask the acetamide as an ester prodrug to improve intestinal absorption .

CYP450 Inhibition Screening :

  • Use liver microsome assays to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .

Example : A methylated analog of the quinazolinone core showed 40% higher Cmax in rodent models due to reduced first-pass metabolism .

Advanced: What experimental and theoretical methods elucidate contradictory enzyme inhibition mechanisms?

Q. Methodological Answer :

Kinetic Studies :

  • Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Isothermal Titration Calorimetry (ITC) :

  • Measure binding thermodynamics (ΔH, ΔS) to identify entropy-driven vs. enthalpy-driven interactions .

Molecular Dynamics (MD) Simulations :

  • Simulate ligand-protein interactions over 100 ns trajectories to detect allosteric binding pockets .

Case Study : MD simulations revealed that trifluoromethyl-induced conformational changes in a kinase’s activation loop explain inconsistent IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.